1,2-Dichlorobenzene

Catalog No.
S598051
CAS No.
95-50-1
M.F
C6H4Cl2
M. Wt
147 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichlorobenzene

CAS Number

95-50-1

Product Name

1,2-Dichlorobenzene

IUPAC Name

1,2-dichlorobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

147 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

RFFLAFLAYFXFSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)Cl)Cl

Solubility

less than 1 mg/mL at 76.1° F (NTP, 1992)
0.00 M
Miscible with alcohol, ether, benzene.
In water, 156 mg/L at 25 °C
Solubility in water: very poor
0.01%

Synonyms

1,2-Dichlorobenzene; Cloroben; Dilatin DB; Dowtherm E; NSC 60644; o-Dichlorobenzene

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl

Precursor for Chemical Synthesis

  • Herbicides: 1,2-DCB serves as a crucial starting material in the production of various 3,4-dichloroaniline herbicides, widely used in agriculture for weed control [].
  • Dyes and Pigments: The compound plays a role in the synthesis of specific dyes and pigments, contributing to their color and performance characteristics [].

Research Solvent

  • Organic Chemistry Studies: Due to its non-polar nature and ability to dissolve various organic compounds, 1,2-DCB finds use as a solvent in numerous organic chemistry research applications, including crystallizations, extractions, and reaction media [].

Model Compound in Environmental Research

  • Environmental Fate and Transport: Researchers utilize 1,2-DCB as a model compound to study the behavior of organic contaminants in the environment. Its specific properties, such as volatility, solubility, and persistence, allow scientists to understand the movement, degradation, and potential impact of other organic pollutants [].
  • Biodegradation Studies: 1,2-DCB serves as a model substrate in research investigating microbial degradation pathways for various organic compounds. Understanding how microorganisms break down 1,2-DCB helps researchers develop strategies for bioremediation of contaminated environments [].

1,2-Dichlorobenzene, also known as orthodichlorobenzene, is an aromatic compound with the molecular formula C₆H₄Cl₂. It appears as a colorless to pale yellow liquid with a pleasant aromatic odor, and it is poorly soluble in water but miscible with many organic solvents . This compound is characterized by the presence of two chlorine atoms attached to adjacent carbon atoms in the benzene ring, distinguishing it from its isomers, 1,3-dichlorobenzene and 1,4-dichlorobenzene . Its boiling point is approximately 180 °C and its melting point is about -17 °C .

Not applicable for 1,2-Dichlorobenzene as it has limited use in biological research.

1,2-Dichlorobenzene is a hazardous compound with several safety concerns:

  • Toxicity: Harmful if inhaled, swallowed, or absorbed through the skin []. Exposure can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can lead to dizziness, nausea, and nervous system effects [].
  • Environmental Impact: Very toxic to aquatic life and can persist in the environment for extended periods [].
  • Flammability: Not flammable but can form explosive vapor-air mixtures at high concentrations (2-9% in air) [].
Typical of aromatic compounds. It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine substituents, which are ortho/para-directing groups. The primary reaction for its production involves chlorination of benzene:

C6H5Cl+Cl2C6H4Cl2+HClC_6H_5Cl+Cl_2\rightarrow C_6H_4Cl_2+HCl

This reaction yields a mixture of dichlorobenzene isomers, with 1,2-dichlorobenzene being one of them. Additionally, it can react with hydroxyl radicals in the atmosphere, leading to photochemical degradation with an estimated half-life of about 24 days .

In terms of biological activity, 1,2-dichlorobenzene exhibits hepatotoxicity, primarily affecting the liver where it is metabolized into reactive intermediates. Studies have shown that acute exposure can lead to irritation of the eyes and respiratory tract . Chronic exposure has been associated with potential damage to blood cells and organs such as the liver and kidneys . Metabolism involves cytochrome P450-mediated aromatic hydroxylation, producing various dichlorophenol derivatives as metabolites .

1,2-Dichlorobenzene can be synthesized through several methods:

  • Chlorination of Benzene: The primary method involves reacting liquid benzene with chlorine gas in the presence of a catalyst at moderate temperatures.
  • Side Product in Chlorobenzene Production: It can also be obtained as a side product during the production of chlorobenzene.

The technical grade typically contains about 80% 1,2-dichlorobenzene along with minor amounts of other isomers and impurities .

1,2-Dichlorobenzene has a variety of applications:

  • Precursor in Agrochemicals: It serves as an intermediate in the synthesis of various agrochemicals.
  • Solvent: Due to its high boiling point and miscibility with organic compounds, it is used as a solvent for fullerenes and other substances.
  • Insecticide: Historically utilized by forestry services for pest control.
  • Cleaning Agent: Employed for softening and removing carbon-based contaminants from metal surfaces .

Studies on the interactions of 1,2-dichlorobenzene indicate that it reacts readily with hydroxyl radicals in the atmosphere. This interaction contributes to its environmental degradation and influences its persistence in different ecological compartments. Additionally, its metabolism in biological systems has been extensively studied, revealing that it forms various metabolites that may have differing biological effects .

Several compounds are structurally similar to 1,2-dichlorobenzene. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
1,3-DichlorobenzeneC₆H₄Cl₂Chlorine atoms are separated by one carbon atom
1,4-DichlorobenzeneC₆H₄Cl₂Chlorine atoms are opposite each other on the ring
ChlorobenzeneC₆H₅ClContains only one chlorine atom
DichloroethaneC₂H₄Cl₂Two carbon atoms instead of six; used as a solvent

While all these compounds share common features as chlorinated derivatives of benzene, 1,2-dichlorobenzene's unique adjacency of chlorine atoms gives it distinct chemical reactivity and biological effects compared to its isomers .

Physical Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150°F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow liquid with a pleasant, aromatic odor.
Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide]

Color/Form

Colorless liquid
Colorless to pale-yellow liquid ...

XLogP3

3.4

Boiling Point

356.9 °F at 760 mm Hg (NTP, 1992)
180.0 °C
180.1 °C at 760 mm Hg
180-183 °C
357°F

Flash Point

151 °F (NTP, 1992)
155 °F (Open Cup); 151 °F (Closed Cup)
68 °C, closed cup; 74 °C, open cup
66 °C c.c.
151°F

Vapor Density

5.05 (NTP, 1992) (Relative to Air)
5.05 (Air = 1)
Relative vapor density (air = 1): 5.1
5.05

Density

1.306 at 68 °F (USCG, 1999)
1.3059 g/mL at 20 °C/4 °C
Relative density (water = 1): 1.3
1.306
1.30

LogP

3.43 (LogP)
log Kow = 3.43
3.38

Odor

Pleasant odor
... Pleasant, aromatic odo

Melting Point

1 °F (NTP, 1992)
-16.7 °C
-17 °C
1°F

UNII

6PJ93I88XL

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

1,2-dichlorobenzene (1,2-DCB), an industrial solvent, is a known hepatotoxicant. Two oxidative events in the liver contribute to 1,2-DCB-induced liver injury: an initial hepatocellular oxidative stress, followed by oxidant stress associated with an inflammatory response. We hypothesize that the initial hepatocellular oxidative event triggers molecular and cellular processes within hepatocytes that lead to the production of factors that contribute to Kupffer cell (KC) activation and upregulation of the inflammatory cascade. To investigate the molecular effects of 1,2-DCB, primary cultures of Fischer-344 (F-344) and Sprague-Dawley (SD) rat hepatocytes were incubated with 1,2-DCB (3.6-12.4 umol) and examined for enhanced DNA-binding activity of the oxidant-sensitive transcription factors activator protein-1 (AP-1), nuclear factor-kappa B (NF-kappaB), and electrophile responsive element (EpRE), and production and release of the chemokine cytokine-induced neutrophil chemoattractant (CINC). In F-344 rat hepatocytes, the activities of AP-1 and NF-kappaB were increased by as much as 3-fold by 6 h of 1,2-DCB treatment, when compared to control. Nuclear translocation of EpRE was also enhanced by 3-fold and occurred 2 h following 1,2-DCB treatment. These events were greater in F-344 than in SD rat hepatocytes incubated with 1,2-DCB. Moreover, F-344 rat hepatocytes produced and released CINC following incubation with 1,2-DCB, but SD rat hepatocytes did not. Lastly, conditioned media from 1,2-DCB-treated F-344 rat hepatocytes stimulated KC activity as determined by enhanced NF-kappaB-binding activity and increased nitric oxide production. Collectively, these data suggest that the mechanisms of 1,2-DCB-induced hepatotoxicity involve intercellular communication whereby compromised hepatocytes may signal KC activation via the production and release of oxidant-sensitive chemokines and cytokines.
... Although, hepatotoxic injury of o-DCB is greater in Fischer 344 (F344) when compared with Sprague Dawley (S-D) rats, this interstrain difference does not transcend into any difference in lethal effects of o-DCB. Interstrain difference in compensatory tissue repair has been suggested as the underlying mechanism for the lack of strain differences in lethality ... The objectives of the present study were (1) to investigate if the differences in compensatory tissue repair are reflected in differential protooncogene expression in S-D versus F344 rat livers and (2) to investigate if changes in protooncogene expression could explain the decrease and delay in tissue repair response beyond a threshold of 0.6 mL o-DCB/kg. Male S-D and F344 rats (8/9 weeks old) were administered either 0.6 or 1.2 mL o-DCB/kg and changes in expression of protooncogenes c-myc (immediate early) and Ha-ras (delayed early) were examined over a time course. Findings of this study indicate that the timing and extent of c-myc and Ha-ras expression varies in the two strains following administration of o-DCB. ...
The more pronounced toxicity to the liver of the ortho-isomer has been associated with a more pronounced binding of the compound or its intermediate metabolites to liver proteins...
para-Dichlorobenzene, but not ortho-dichlorobenzene, induces renal tumors specifically in male rats. There is substantial evidence that para-dichlorobenzene induces these tumors through an alpha2u-globulin-associated response. Although para-dichlorobenzene does not bind to DNA in the male rat kidney, there is weak evidence that it binds to DNA in several tissues in treated mice. Both ortho- and para-dichlorobenzene have been reported to bind to proteins and DNA in the same mouse tissues. No attempt was made to isolate any DNA adducts. The data available on the genotoxicity of para-dichlorobenzene and ortho-dichlorobenzene also do not allow any distinction to be made between these two compounds, which differ significantly in their tumorigenicity: ortho-dichlorobenzene does not cause tumors, whereas para-dichlorobenzene causes liver tumors in mice and kidney tumors in male rats. Overall, the data on genotoxicity do not support a mechanism for renal-cell tumor induction in rats involving direct interaction of para-dichlorobenzene with DNA. Therefore, the overall data, including those on genotoxicity, indicate that para-dichlorobenzene causes renal tumors in male rats through an alpha2u-globulin associated response.

Vapor Pressure

1 mm Hg at 68 °F ; 1.5 mm Hg at 77° F (NTP, 1992)
1.36 mmHg
1.36 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.16
1 mmHg@68°F, 1.5 mmHg@77°F
1 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

1,4-dichlorobenzene /at/ 0.5-l% w/w.
High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene.

Other CAS

95-50-1
24634-92-2
25321-22-6

Wikipedia

O-dichlorobenzene

Biological Half Life

3.16 Days
...Estimated half-life of 1,2-DCB was 0.08, 0.04 and 0.02 hours for blood, liver and kidney respectively in male Wistar rats given 1.36 mmol/kg (200 mg/kg bw) ip.

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

CHLORINATION OF BENZENE OR MONOCHLOROBENZENE IN THE PRESENCE OF A CATALYST
... by Sandmeyer procedure from appropriate chloroaniline, and along with o- and p-dichlorobenzenes, by chlorination of chlorobenzene.
Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. Hydrogen chloride is formed as a byproduct. Generally, mixtures of isomers and compounds with varying degrees of chlorination are obtained ... . /Chlorobenzenes/

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Benzene, 1,2-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Separation of mixt containing m-, o-, and p-dichlorobenzenes by distillation and crystallization: Mueller, Wolz, French patent 1,374,863 (1964 to Bayer), CA 62, 493e (1965), corresponding to British patent 999,845.
Product discontinued by The Dow Chemical Company

Analytic Laboratory Methods

Air Sample: ... Ambient air is drawn through a 1.5X6.0 cm bed of Tenax-GC ... so that vapors were collected completely on the resin. The sample was then thermally desorbed and the vapors passed through a cryogenically cooled trap and subsequently introduced into a gas chromatograph-mass spectrometer (GC-MS). Estimated detection limits for monochlorobenzene is 2.1 ng/cu m; 1,2-dichlorobenzene 1.0 ng/cu m; and 1,3-dichlorobenzene 0.7 ng/cu m.
Chlorinated benzenes have been found as contaminants in foods and water. Because of differences in the electron capture response of the isomers at each chlorination level, residue quantitation requires the separation of all 12 chlorobenzenes. Resolution studies were made on packed and capillary columns coated with Kovats' Ca87H176 hydrocarbon, OV-101, OV-210, OV-17 and Carbowax 20M. Satisfactory resolution of all 12 chlorobenzenes was obtained with a Carbowax 20M-coated column operated isothermally at 120 °C. /Chlorinated benzenes/
Air Samples: ... An air sampling tube packed with two sections of Amberlite XAD-2 resin separated by a silanized glass wool plug, to collect the chlorobenzenes /is used/. The adsorbent is desorbed with carbon tetrachloride and analyzed by GC using a photoionization detector. When using this method the minimum detection limits for mono-, di-, tri-, tetra-, and pentachlorobenzenes are 15, 20, 30, 35, and 45 ppb (v/v), respectively. /Chlorobenzenes/
An intergrated analytical procedure for determining chlorinated benzene contaminants that enables quantitation of individual isomers as low as 0.4 ug/kg in sediment samples was developed. Preparation of the sample can be performed by using 1 of 3 techniques, namely, Soxhlet extraction, ultrasonic extraction, or steam distillation. Although all 3 methods are quantitative, the steam distillation method was found to be the most efficient for the determination, insofar as time and simplicity are concerned. Chlorinated benzenes were then characterized and quantified by open tubular column gas chromatography with electron capture detection. Detection limits of this method were 0.4-1.0 ug/kg of individual chlorobenzene isomers. Chlorobenzene recovery from bottom sediment samples at concentration levels between 1 and 100 ug/kg was 86 +/- 14 %. /Chlorinated benzenes/
For more Analytic Laboratory Methods (Complete) data for 1,2-DICHLOROBENZENE (26 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION OF CHLOROBENZENES (INDUSTRIAL PRODUCTS) MONOCHLOROBENZENE THROUGH HEXACHLOROBENZENE @ PPB LEVELS IN HUMAN URINE & BLOOD SAMPLES BY GAS CHROMATOGRAPHY WITH PHOTOIONIZATION DETECTION.
A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W Semivolatile compounds, chlorinated compounds and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with 1% SP-1240 DA on Supelcoport. The most efficient means of separation was to use the same glass column for volatile compounds, a DB-5 fused silica capillary column for semivolatile compounds, pesticides and phenols, and the same 1% SP-1240 DA glass column for separation of beta-BHC and pentachlorophenol. Recoveries ranged from 86.3 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for semivolatile chlorinated compounds, pesticides and phenols were 4 ng/g for fat, 1 ng/g for tissue, and 0.2 ng/ml for blood. Sensitivities for volatile compounds were 4 fold higher (16, 4, 0.8, respectively). Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue and 0.4 ng/ml for blood. /Chlorinated cmpd/

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from oxidizing materials.

Interactions

Effect of 1,2-DCB on sulfur metabolism as measured in the urine was studied in 5 dogs given 50 mg/kg bw or 250 mg/kg bw 1,2-DCB. ...Urinary output of sulfur was increased in 1,2-DCB dosed animals compared to controls.
The hepatic toxicity of ortho-dichlorobenzene was studied in Fischer 344 rats given methyl palmitate in order to inhibit Kupffer-cell function or superoxide dismutase (conjugated to polyethylene glycol) to scavenge superoxide anions. Administration of either compound dramatically reduced the severity of ortho-dichlorobenzene-induced liver injury, and both agents reduced the increase in plasma alanine aminotransferase activity by 80%; light microscopic examination confirmed that the reductions in enzyme activity reflected protection from hepatocellular injury. Interestingly, methyl palmitate did not protect against ortho-dichlorobenzene-induced hepatotoxicity in phenobarbital-pretreated rats, and the degree of inhibition of hepatotoxicity by polyethylene glycol-superoxide dismutase was not significantly different from that in normal rats. The lack of significant inhibition of phenobarbital-potentiated hepatotoxicity by both polyethylene glycol-superoxide dismutase and methyl palmitate suggests that reactive oxygen species released from a non-parenchymal source are not as crucial to the hepatotoxicity of ortho-dichlorobenzene in phenobarbital-pretreated as in the normal rats. The results suggest that reactive oxygen species released from Kupffer cells play a major role in the progression of orthodichlorobenzene hepatotoxicity.

Dates

Modify: 2023-08-15

A density functional theory calculation for revealing environmentally persistent free radicals generated on PbO particulate

Jianzhong Wu, Yun Liu, Jia Zhang, Jizhi Zhou, Zixing Liu, Xing Zhang, Guangren Qian
PMID: 32402874   DOI: 10.1016/j.chemosphere.2020.126910

Abstract

In particulate matter, organic precursors generate environmentally persistent free radicals (EPFRs) on metal oxides and attract worldwide attentions in health risk assessment and environmental protection. For the first time, we determined characteristics and formation processes of EPFRs evolved from different organic precursors on PbO particulate. As a result, phenol resulted in phenoxyl radical at 230 °C by releasing one H atom. One Cl atom was eliminated from monochlorobenzene and 1,2-dichlorobenzene, producing phenyl and chlorobenzene radicals, respectively. The decays of these radicals had an order of chlorobenzene radical (4 d) > phenyl radical (3 d) > phenoxyl radical (2 d). Density functional theory calculations indicated that the long decay of chlorobenzene radical was contributed to the high adsorption energy of 1,2-dichlorobenzene on PbO particulate. Furthermore, chlorobenzene radical produced more reactive oxygen species than the other two radicals in oxidative-stress investigations. Therefore, 1,2-dichlorobenzene creates more persistent EPFR, which will cause more dangerous health impact. The main results of this article provide a new insight into the health risk assessment of organic and oxide-containing particulate matter.


Performance evaluation of a biotrickling filter for the removal of gas-phase 1,2-dichlorobenzene: Influence of rhamnolipid and ferric ions

Kang Li, Bairen Yang, Liping Wang
PMID: 32109701   DOI: 10.1016/j.chemosphere.2020.126261

Abstract

The aim of this study was to evaluate the influence of rhamnolipid (RL) and ferric ions on the performance of a biotrickling filter (BTF) for the removal of gas-phase 1,2-dichlorobenzene (o-DCB). A comprehensive investigation of microbial growth, pollutant solubility, extracellular polymeric substances (EPS) and enzymatic activity in o-DCB degradation by an isolated strain Bacillus cereus DL-1 with/without RL and Fe
were carried out using batch microcosm experiments. In addition, o-DCB removal performance, biofilm morphology, and microbial community structures in two identical lab-scale biotrickling filters (named BTF1 and BTF2) inoculated with strain DL-1 were studied. The batch microcosm experiments demonstrated that 120 mg L
RL and 4 mg L
Fe
could enhance the biodegradation of o-DCB, which may be due to promotion on bacterial growth, o-DCB solubilization, C
O enzyme activity, and polysaccharide (PS) and protein (PN) in EPS. Fourier transform infrared (FTIR) spectra indicated that the addition of RL with Fe
had notable effects on the functional groups of PS and PN in EPS. The experimental results in BTFs indicate that the removal efficiency of o-DCB decreased from 100% to 56.4% for BTF1, which was not fed with RL and Fe
, and from 100% to 80.3% for BTF2, which was fed with RL and Fe
, when the inlet loading rate increased from 4.88 to 102 g m
h
at an empty bed residence time of 60 s. In addition, the microbial adhesive strength and the microbial community structure were different among both BTFs, highlighting the positive effects of RL and Fe
.


Simultaneous removal of hexavalent chromium and o-dichlorobenzene by isolated Serratia marcescens ZD-9

Weihua Xu, Guofeng Duan, Yunguo Liu, Guangming Zeng, Xin Li, Jie Liang, Wei Zhang
PMID: 30267223   DOI: 10.1007/s10532-018-9856-7

Abstract

Heavy metals-organics mixture pollution is increasingly concerned and simultaneous removal of organic pollutants and heavy metals is becoming significant. In this study, a strain was isolated from the sediment of a tannery effluent outfalls, which can remove o-dichlorobenzene (o-DCB) and Cr(VI) simultaneously. The bacterial isolate was identified as Serratia marcescens by the 16S rRNA gene sequences. The strain removed about 90% of o-DCB and more than 80% of Cr(VI) at the concentration of 1.29 g L
o-DCB and 20 mg L
Cr(VI). In the presence of concomitant pollutant o-DCB, the optimal pH (8.0) and temperature (30 °C) were determined for Cr(VI) removal. Changes of the bacterial cells and intracellular black Cr(III) sediments were observed by the TEM auxiliary analysis. The results of the FTIR spectroscopy analysis indicated that hydroxyl, amide and polysaccharides were involved in the process of Cr(VI) removal.


Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene

Mallory L Palatucci, Lisa A Waidner, E Erin Mack, Jim C Spain
PMID: 31203117   DOI: 10.1016/j.jhazmat.2019.05.110

Abstract

Dichloronitrobenzenes (DCNB) are intermediates in the production of dichloroanilines, which are key feedstocks for synthesis of diuron and other herbicides. Although DCNB is a major contaminant at certain chemical manufacturing sites, aerobic DCNB biodegradation is poorly understood and such sites have not been candidates for bioremediation. When a bench-scale aerobic fluidized- bed bioreactor was inoculated with samples from a DCNB contaminated site in Brazil 2,3-DCNB, 3,4-DCNB, 1,2-dichlorobenzene (o-DCB), and chlorobenzene (CB) were biodegraded simultaneously. Biodegradation of the mixture was complete even when the reactor was operated at high flow rates (1.6 h hydraulic residence time), and bacteria able to degrade the individual contaminants were isolated from the reactor by selective enrichment. The enrichments yielded 2 strains of bacteria able to degrade 3,4-DCNB and one able to degrade 2,3-DCNB. The isolates released nitrite during growth on the respective DCNB isomers under aerobic conditions. The draft genome sequence of Diaphorobacter sp. JS3050, which grew on 3,4-DCNB, revealed the presence of putative nitroarene dioxygenase genes, which is consistent with initial attack by a dioxygenase analogous to the initial steps in degradation of nitrobenzene and dinitrotoluenes. The results indicate clearly that the DCNB isomers are biodegradable under aerobic conditions and thus are candidates for natural attenuation/bioremediation.


Analysis of stable 1,2-dichlorobenzene-degrading enrichments and two newly isolated degrading strains, Acidovorax sp. sk40 and Ralstonia sp. sk41

Ge Cui, Mei-Fang Chien, Koichi Suto, Chihiro Inoue
PMID: 28707068   DOI: 10.1007/s00253-017-8406-2

Abstract

Stable degrading 1,2-dichlorobenzene (1,2-DCB) enrichments were generated from original contaminated soil and groundwater via enrichment procedures using a mineral salt medium containing 1,2-DCB as the sole carbon and energy source. Four transferred enrichments showed stable 1,2-DCB-degrading ability and completely degraded 1,2-DCB within 32 h. PCR-denaturing gradient gel electrophoresis (DGGE) and 16S rRNA gene clone library analyses indicated that two bacterial strains, belonging to Acidovorax spp. and Ralstonia spp., respectively, were the predominant organisms in each enrichment. Moreover, these strains maintained a stable coexistence in the four transferred enrichments. These two bacteria were subsequently identified as Acidovorax sp. strain sk40 and Ralstonia sp. strain sk41. Strain sk40 was more tolerant to higher concentrations of 1,2-DCB than strain sk41, while strain sk41 maintained a shorter degradation time under lower concentrations of 1,2-DCB. Notably, however, both strains exhibited similar growth rates and degradation rates in media containing 40 mg/l 1,2-DCB, as well as complete degradation of the 1,2-DCB (40 mg/l) within 32 h. It is expected that these two strains will be used in future applications of bioremediation of 1,2-DCB contamination.


Adsorption of 1,2-dichlorobenzene and 1,2,4-trichlorobenzene in nano- and microsized crystals of MIL-101(Cr): static and dynamic gravimetric studies

Laetitia Bullot, Ludivine Vieira-Sellaï, Gérald Chaplais, Angélique Simon-Masseron, Toufic Jean Daou, Joël Patarin, Emmanuel Fiani
PMID: 28952020   DOI: 10.1007/s11356-017-0242-5

Abstract

This work aims to highlight the promising adsorption capacity and kinetic of (poly)chlorobenzene pollutants in the hybrid MIL-101(Cr) type material for technological uses in industrial waste exhaust decontamination. The influence of the MIL-101(Cr) crystal size (nano- and microcrystals) on the adsorption behavior was studied in static and dynamic modes. For this purpose, crystals of MIL-101(Cr) in nano- and micrometric sizes were synthesized and fully characterized. Their sorption properties regarding 1,2-dichlorobenzene were examined using gravimetric method in dynamic (p/p° = 0.5) and static (p/p° = 1) modes at room temperature. 1,2,4-trichlorobenzene adsorption was only performed under static mode because of its too low vapor pressure. 1,2-dichlorobenzene and 1,2,4-trichlorobenzene were used to mimic 2,3-dichlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzo-p-dioxin, respectively, and more largely dioxin compounds. Adsorptions of these probes were successfully carried out in nano- and microcrystals of MIL-101(Cr). Indeed, in static mode (p/p° = 1) and at room temperature, nanocrystals adsorb 2266 molecules of 1,2-dichlorobenzene and 2093 molecules of 1,2,4-trichlorobenzene per unit cell, whereas microcrystals adsorb 1871 molecules of 1,2-dichlorobenzene and 1631 molecules of 1,2,4-trichlorobenzene per unit cell. In dynamic mode, the 1,2-dichlorobenzene adsorbed amounts are substantially similar to those obtained in static mode. However, the adsorption kinetics are different because of a different scheme of diffusivity of the adsorbate between the two modes. To the best of our knowledge, these adsorption capacities of MIL-101(Cr) as adsorbent for polychlorobenzenes trapping have never been referenced. MIL-101(Cr) appears as a promising material for technological uses in industrial waste exhaust decontamination.


Catalytic Oxidation of Chlorobenzene over Mn

Xiaole Weng, Pengfei Sun, Yu Long, Qingjie Meng, Zhongbiao Wu
PMID: 28614947   DOI: 10.1021/acs.est.6b06585

Abstract

Industrial-use catalysts usually encounter severe deactivation after long-term operation for catalytic oxidation of chlorinate volatile organic compounds (CVOCs), which becomes a "bottleneck" for large-scale application of catalytic combustion technology. In this work, typical acidic solid-supported catalysts of Mn
Ce
O
/HZSM-5 were investigated for the catalytic oxidation of chlorobenzene (CB). The activation energy (E
), Brønsted and Lewis acidities, CB adsorption and activation behaviors, long-term stabilities, and surficial accumulation compounds (after aging) were studied using a range of analytical techniques, including XPS, H
-TPR, pyridine-IR, DRIFT, and O
-TP-Ms. Experimental results revealed that the Brønsted/Lewis (B/L) ratio of Mn
Ce
O
/HZSM-5 catalysts could be adjusted by ion exchange of H• (in HZSM-5) with Mn
(where the exchange with Ce
did not distinctly affect the acidity); the long-term aged catalysts could accumulate ca. 14 organic compounds at surface, including highly toxic tetrachloromethane, trichloroethylene, tetrachloroethylene, o-dichlorobenzene, etc.; high humid operational environment could ensure a stable performance for Mn
Ce
O
/HZSM-5 catalysts; this was due to the effective removal of Cl• and coke accumulations by H
O washing, and the distinct increase of Lewis acidity by the interaction of H
O with HZSM-5. This work gives an in-depth view into the CB oxidation over acidic solid-supported catalysts and could provide practical guidelines for the rational design of reliable catalysts for industrial applications.


Surfactant flushing remediation of o-dichlorobenzene and p-dichlorobenzene contaminated soil

Guangpeng Pei, Yuen Zhu, Xiatong Cai, Weiyu Shi, Hua Li
PMID: 28772354   DOI: 10.1016/j.chemosphere.2017.07.098

Abstract

Surfactant-enhanced remediation is used to treat dichlorobenzene (DCB) contaminated soil. In this study, soil column experiments were conducted to investigate the removal efficiencies of o-dichlorobenzene (o-DCB) and p-dichlorobenzene (p-DCB) from contaminated soil using micellar solutions of biosurfactants (saponin, alkyl polyglycoside) compare to a chemically synthetic surfactant (Tween 80). Leachate was collected and analyzed for o-DCB and p-DCB content. In addition, soil was analyzed to explore the effect of surfactants on soil enzyme activities. Results showed that the removal efficiency of o-DCB and p-DCB was highest for saponin followed by alkyl polyglycoside and Tween 80. The maximum o-DCB and p-DCB removal efficiencies of 76.34% and 80.43%, respectively, were achieved with 4 g L
saponin solution. However, an opposite result was observed in the cumulative mass of o-DCB and p-DCB in leachate. The cumulative extent of o-DCB and p-DCB removal by the biosurfactants saponin and alkyl polyglycoside was lower than that of the chemically synthetic surfactant Tween 80 in leachate. Soil was also analyzed to explore the effect of surfactants on soil enzyme activities. The results indicated that surfactants were potentially effective in facilitating soil enzyme activities. Thus, it was confirmed that the biosurfactants saponin and alkyl polyglycoside could be used for remediation of o-DCB and p-DCB contaminated soil.


Kinetic research on dechlorinating dichlorobenzene in aqueous system by nano-scale nickel/iron loaded with CMC/NFC hydrogel

Xiao-Fang Wan, Congbao Guo, Yu Liu, Xin-Sheng Chai, Youming Li, Guangxue Chen
PMID: 29216549   DOI: 10.1016/j.chemosphere.2017.11.142

Abstract

In this study, we reported on the nano-scale nickel/iron particles loaded in carboxymethyl/nanofibrillated cellulose (CMC/NFC) hydrogel for the dechlorination of o-dichlorobenzene (DCB) in aqueous solution. The biodegradable hydrogel may provide an ideal supporting material for fastening the bimetallic nano-scale particles, which was examined and characterized by TEM, SEM-EDX, FT-IR and BET. The performance of the selected bimetallic particles was evaluated by conducting the dechlorination of DCB in the solution under different reaction conditions (e.g., pH, dosage of nickel/iron nanoparticles and temperature). The results showed that about 70% of DCB could be dechlorinated at 20 °C in 8 h, which indicated that the immobilized reactive material had a high reduction activity when Ni/Fe loading dosage in the hydrogel (18 wt%) was considered. Moreover, the reduction behavior agreed to the pseudo-first order reaction, in which the dechlorination rate was irrelative to the pH aqueous solution. A kinetic model for predicting the concentration of DCB during the reduction reaction was established based on the experimental data.


Rods-on-sphere silica particles for high performance liquid chromatography

Qishu Qu, Han Xuan, Kehua Zhang, Xiaoming Chen, Siying Sun, Yi Ding, Shaojie Feng, Qin Xu
PMID: 28377163   DOI: 10.1016/j.chroma.2017.03.051

Abstract

Silica spheres covered with rods perpendicular to the particle surface were prepared by a simple one-pot sol-gel process. Thus prepared rods-on-sphere silica particles possessed core-shell structure. Compared to other core-shell silica particles in which the shell was synthesized by the time-consuming multiple-step layer-by-layer coating technique, the shell of our rods-on-sphere particles was formed by directly grown rods from the silica spheres. The coverage of the rods on the particle surface could be tuned by changing the amount of water in the reaction. The rods on the particle surface increased the surface roughness which may help decreasing the A-term. Therefore, the calcined and modified rods-on-sphere silica particles were packed into stainless steel columns and then assessed for the separation of various samples including small molecules and proteins. In comparison with a commercially available Kromasil column, the pressure of the rods-on-sphere column is much lower under the same separation conditions, while the column efficiency was comparable. The separation results demonstrate that rods-on-sphere silica particles are a type of new and highly promising packing stationary phase for high performance liquid chromatography.


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